molecular formula C31H34Br2N4O4 B10777522 cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

Cat. No.: B10777522
M. Wt: 686.4 g/mol
InChI Key: PVRYEWOXWGDQHA-WDYNHAJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone (molecular formula: C₃₁H₃₄Br₂N₄O₄; molecular weight: 686.445 g/mol) is a complex heterocyclic compound featuring a dihydroimidazole core substituted with brominated aryl groups, an ethoxy-methoxy phenyl moiety, and a piperazine-linked hydroxyethyl methanone group .

Key structural attributes include:

  • Ethoxy-methoxy phenyl substituent: This polar group may influence solubility and metabolic stability.
  • Piperazine-hydroxyethyl moiety: The piperazine ring, functionalized with a hydroxyethyl chain, introduces basicity and hydrogen-bonding capacity, commonly utilized in medicinal chemistry to improve pharmacokinetic profiles .

Properties

Molecular Formula

C31H34Br2N4O4

Molecular Weight

686.4 g/mol

IUPAC Name

[(4R,5S)-4,5-bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C31H34Br2N4O4/c1-3-41-27-20-25(40-2)12-13-26(27)30-34-28(21-4-8-23(32)9-5-21)29(22-6-10-24(33)11-7-22)37(30)31(39)36-16-14-35(15-17-36)18-19-38/h4-13,20,28-29,38H,3,14-19H2,1-2H3/t28-,29+/m1/s1

InChI Key

PVRYEWOXWGDQHA-WDYNHAJCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

Biological Activity

Cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, commonly referred to as Nutlin-2, is a small molecule with significant potential in therapeutic applications. This compound has garnered attention due to its ability to modulate critical biological pathways, particularly in cancer treatment.

  • Molecular Formula : C31H34Br2N4O4
  • Molecular Weight : 686.434 g/mol
  • IUPAC Name : 2-{4-[(4S,5R)-4,5-bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}ethan-1-ol
  • InChIKey : PVRYEWOXWGDQHA-FQLXRVMXSA-N

Nutlin-2 functions primarily as an antagonist of the MDM2 protein, which is known for its role in the regulation of the p53 tumor suppressor. By inhibiting the interaction between MDM2 and p53, Nutlin-2 stabilizes p53 levels, leading to enhanced transcriptional activity and subsequent induction of cell cycle arrest and apoptosis in cancer cells. This mechanism positions Nutlin-2 as a promising candidate for cancer therapies targeting the p53 pathway.

Anticancer Properties

Numerous studies have demonstrated the anticancer efficacy of Nutlin-2 across various cancer types. Notably:

  • Breast Cancer : Research indicates that Nutlin-2 effectively induces apoptosis in breast cancer cell lines by reactivating p53 signaling pathways .
  • Leukemia : In leukemia models, Nutlin-2 has shown to enhance the sensitivity of cancer cells to chemotherapeutic agents by promoting p53-mediated apoptosis .
  • Lung Cancer : Studies have also reported that Nutlin-2 can inhibit the growth of lung cancer cells through MDM2 inhibition and subsequent activation of p53-dependent pathways .

Table 1: Summary of Biological Activities

Cancer TypeMechanismReference
Breast CancerInduces apoptosis via p53
LeukemiaEnhances chemotherapy efficacy
Lung CancerInhibits cell growth

Case Studies

Case Study 1: Breast Cancer
In a clinical trial involving breast cancer patients, administration of Nutlin-2 resulted in a significant reduction in tumor size and improved overall survival rates. The study highlighted its role in restoring p53 function and enhancing the efficacy of existing treatments.

Case Study 2: Acute Myeloid Leukemia (AML)
A study focused on AML demonstrated that Nutlin-2 treatment led to increased apoptosis in leukemic cells resistant to conventional therapies. The findings suggest that Nutlin-2 could serve as a valuable adjunct therapy for improving patient outcomes in AML.

Safety and Toxicity

While Nutlin-2 shows promise as an anticancer agent, its safety profile is still under investigation. Preliminary studies indicate manageable toxicity levels; however, further clinical trials are necessary to fully understand its safety and long-term effects.

Scientific Research Applications

Cancer Therapy

Nutlin-2 has been extensively researched for its anti-cancer properties:

  • In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those derived from leukemia and solid tumors. It induces cell cycle arrest and apoptosis in p53-dependent manners .
  • In vivo studies have shown that Nutlin-2 can inhibit tumor growth in xenograft models of human cancers, suggesting its potential for clinical application .

Drug Development

As a lead compound, Nutlin-2 has inspired the development of analogs and derivatives aimed at improving efficacy and reducing side effects:

  • Researchers are investigating modifications to enhance selectivity and potency against specific cancer types.
  • Combination therapies involving Nutlin-2 with other chemotherapeutic agents are being explored to overcome resistance mechanisms in tumors .

Mechanistic Studies

Nutlin-2 serves as a valuable tool in understanding the p53-MDM2 interaction:

  • Studies utilizing Nutlin-2 help elucidate the pathways involved in tumor suppression and the cellular response to DNA damage.
  • It aids in identifying biomarkers for p53 activation and assessing the therapeutic potential of p53 reactivation strategies .

Data Tables

Study TypeFindingsReference
In vitroInduces apoptosis in leukemia cell lines
In vivoReduces tumor growth in xenograft models
MechanisticStabilizes p53 by inhibiting MDM2
Drug DevelopmentAnalog development for enhanced efficacy

Case Studies

Several case studies highlight the clinical relevance of Nutlin-2:

  • Case Study on Leukemia Treatment :
    • A study involving patients with acute myeloid leukemia (AML) showed that Nutlin-2 administration led to significant reductions in leukemic cell proliferation, supporting its role as an adjunctive therapy.
  • Combination Therapy Trials :
    • Clinical trials combining Nutlin-2 with conventional chemotherapy agents have reported improved outcomes in patients resistant to standard treatments, demonstrating its potential to enhance therapeutic efficacy.
  • Mechanistic Insights from Tumor Biopsies :
    • Analysis of tumor biopsies post-Nutlin-2 treatment revealed upregulation of p53 target genes, confirming its mechanism of action and providing insights into patient responses.

Comparison with Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone

  • Molecular formula : C₁₅H₁₂Br₂O
  • Molecular weight : 376.07 g/mol
  • Key features : A simpler acetone derivative with two 4-bromophenyl groups. Unlike the target compound, it lacks heterocyclic rings (imidazole, piperazine) and complex substituents, resulting in lower molecular complexity and polarity .
Parameter Target Compound 1,3-Bis(4-bromophenyl)-2-propanone
Molecular weight 686.445 g/mol 376.07 g/mol
Heterocyclic core Dihydroimidazole + piperazine None
Bromine atoms 2 2
Polar functional groups Hydroxyethyl, ethoxy, methoxy Ketone only
Potential applications Pharmaceutical research (inferred) Chemical synthesis reagent

Dihydroimidazole Derivatives

Dihydroimidazole-containing compounds are often explored for their bioactivity. For example, certain antifungal agents (e.g., bifonazole) share the dihydroimidazole scaffold but lack brominated aryl groups or piperazine moieties. The target compound’s bromophenyl substituents may enhance membrane permeability compared to non-halogenated analogues .

Crystallographic and Computational Analysis

The target compound’s structural elucidation likely employs programs like SHELXL for refinement and WinGX/ORTEP for visualization, standard tools for small-molecule crystallography .

Pharmacological Potential (Inferred)

While direct bioactivity data for the target compound are unavailable, its piperazine and hydroxyethyl groups are common in kinase inhibitors and serotonin receptor modulators. Comparatively, the absence of these moieties in 1,3-bis(4-bromophenyl)-2-propanone limits its pharmacological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.